N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide
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Overview
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of chloro, benzoyl, and difluorobenzamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced products like amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an intermediate in the synthesis of pharmaceutical compounds with anticancer, antiviral, and anti-inflammatory properties.
Materials Science: Utilized in the development of advanced materials with specific chemical and physical properties.
Biological Studies: Employed in studies to understand its interaction with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical properties and reactivity compared to its analogs. These structural features can influence its biological activity and its suitability for specific applications.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F2NO2/c21-12-6-8-18(25-20(27)11-5-7-16(23)17(24)9-11)14(10-12)19(26)13-3-1-2-4-15(13)22/h1-10H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJRTGZJWLQKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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